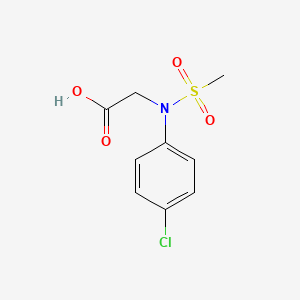

N-(4-chlorophenyl)-N-(methylsulfonyl)glycine

Description

N-(4-chlorophenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a methylsulfonyl group attached to the glycine backbone

Properties

IUPAC Name |

2-(4-chloro-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKVXDUHKCTFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 4-chloroaniline with methylsulfonyl chloride to form N-(4-chlorophenyl)-N-methylsulfonamide. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)-N-methylsulfonamide: Lacks the glycine moiety but shares the chlorophenyl and methylsulfonyl groups.

N-(4-bromophenyl)-N-(methylsulfonyl)glycine: Similar structure with a bromine atom instead of chlorine.

N-(4-chlorophenyl)-N-(ethylsulfonyl)glycine: Similar structure with an ethylsulfonyl group instead of methylsulfonyl.

Uniqueness

N-(4-chlorophenyl)-N-(methylsulfonyl)glycine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can make it a valuable compound for targeted research and applications.

Biological Activity

N-(4-chlorophenyl)-N-(methylsulfonyl)glycine is an organic compound with significant potential in medicinal chemistry and biochemistry. Its structure, characterized by a chlorophenyl group, a methylsulfonyl moiety, and a glycine backbone, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.7 g/mol. The presence of the chlorinated phenyl ring and the sulfonyl group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.7 g/mol |

| Functional Groups | Chlorophenyl, Sulfonyl |

| Structural Features | Glycine Backbone |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group allows for potential enzyme inhibition by binding to active sites, while the chlorophenyl moiety may influence receptor interactions. This compound has been investigated for its role in modulating signaling pathways associated with cancer and inflammatory diseases.

Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor. The sulfonamide functionality enables this compound to compete with substrate binding at active sites of specific enzymes, thereby inhibiting their activity. For instance, studies have shown that compounds with similar structures exhibit significant inhibition of various enzymes involved in metabolic pathways relevant to cancer progression and inflammation .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly in colorectal cancer models. In vitro studies demonstrated that treatment with this compound led to reduced proliferation of cancer cells, increased apoptosis, and modulation of cell cycle phases . These effects were accompanied by downregulation of cyclins and components of the MAPK signaling pathway, indicating its potential as a therapeutic agent.

Case Studies

- Colorectal Cancer Model : A study involving human colorectal cancer cell lines (DLD-1, HCT116) showed that this compound significantly inhibited cell growth compared to control treatments. Flow cytometry analysis revealed increased apoptotic cell populations post-treatment, suggesting its efficacy in inducing cell death in cancerous cells .

- Enzyme Interaction : Experimental results indicated that the compound effectively inhibited specific enzymes involved in inflammatory processes, showcasing its potential application in treating inflammatory diseases .

Future Directions

Given the promising biological activities observed, further research is warranted to elucidate the detailed mechanisms through which this compound exerts its effects. Potential areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in various cancer models.

- Structural Modifications : Investigating analogues with modified substituents to enhance potency and selectivity against specific biological targets.

- Combination Therapies : Evaluating the compound's effectiveness in combination with other therapeutic agents to improve treatment outcomes in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.